![molecular formula C19H19N3O4S2 B2518624 N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 886920-19-0](/img/structure/B2518624.png)
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
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Overview
Description
The compound appears to contain a 1,3,4-oxadiazole ring, which is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . It also contains a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) and a phenyl ring with a methylthio substituent .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic rings. The presence of the sulfur atom in the tosyl group could introduce some steric hindrance .Chemical Reactions Analysis
The compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The tosyl group is a good leaving group, so it might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
Again, without specific information, we can only make educated guesses about the compound’s properties. It’s likely to be solid at room temperature, and its solubility would depend on the specific nature of the solvent .Scientific Research Applications
Antimicrobial Activity
The synthesized compound has been evaluated for its antimicrobial properties. Specifically, it was tested against gram-positive and gram-negative bacteria using the agar dilution method. Notably, two derivatives—N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) and N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) —displayed potent activity against E. coli, P. aeruginosa, and S. epidermidis, with a minimum inhibitory concentration (MIC) of 3 µg/mL .
Corrosion Inhibition
Acrylamide derivatives, including similar compounds, have been studied for their ability to prevent copper corrosion in acidic solutions. These findings are crucial for industrial applications involving metal preservation.
Wastewater Treatment
The compound’s potential in wastewater treatment has been explored. In a non-targeted analysis of aerobic and anaerobic membrane bioreactors, it was investigated for its ability to remove trace organic chemicals from municipal wastewater.
Organosulfur Chemistry
In a novel compound, 4-({[4-(methylthio)phenyl]methylene}amino)phenyl dodecanoate , the Schiff base ester and methylthio terminal moiety were incorporated. Analytical data were obtained, highlighting its physicochemical properties .
Biological Activities
Among newly-prepared organosulfur compounds, derivatives containing the compound’s structure exhibited good levels of biological activity. For instance, 3-bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)-4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide showed promising properties .
Co-infection Treatment
Given the challenges posed by co-infection of tuberculosis (TB) and HIV, novel druggable molecules are urgently needed. The compound’s potential as an antitubercular and anti-HIV agent warrants further optimization and development .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-3-9-16(10-4-13)28(24,25)12-11-17(23)20-19-22-21-18(26-19)14-5-7-15(27-2)8-6-14/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSUQARUIQULSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide |
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